2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications
A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those with structures similar to 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, revealed their potential in antimalarial activity. These compounds, characterized by sulfonamide functionalities, demonstrated in vitro antimalarial properties and were evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Specifically, a derivative exhibited excellent antimalarial activity with an IC50 value of 1.2µM and a selectivity index of 9.0, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. The study also explored the antiviral potential of these compounds against SARS-CoV-2, providing insights into their broader antimicrobial applications (Fahim & Ismael, 2021).
Medicinal Chemistry and Synthetic Applications
Research on isoxazole and benzisoxazole derivatives, including this compound, highlights their importance as structural units in biologically significant molecules. These compounds serve as useful intermediates in medicinal chemistry, particularly in the synthesis of potential antipsychotic compounds. For example, 1,2-benzisoxazole-3-methanesulfonamide, known as Zonisamide, an efficient antiseizure agent, underscores the relevance of benzisoxazole derivatives in therapeutic applications. Innovative synthetic approaches, such as the modified Boekelheide rearrangement, have been explored to enhance the cost-effectiveness and efficiency of synthesizing these compounds, thereby broadening their applicability in medicinal chemistry (Arava et al., 2011).
Inhibition of Tumor-Associated Enzymes
A series of 2-arylbenzimidazole derivatives bearing sulfonamide functionality demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, especially tumor-associated CA IX and XII. These findings indicate the potential of this compound analogs in the development of selective inhibitors for cancer therapy. The most potent compounds showed nanomolar inhibitory activity, highlighting the therapeutic potential of sulfonamide-containing benzimidazoles in targeting tumor-associated enzymes and contributing to the design of new anticancer agents (Uslu et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, also known as Zonisamide , is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus regulating neuronal excitability .
Mode of Action
Zonisamide acts by blocking the repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This action inhibits the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The action of Zonisamide affects the neuronal signaling pathways . By blocking sodium channels and altering the function of GABA and glutamate receptors, it disrupts the normal balance of neuronal excitation and inhibition . This disruption can reduce the occurrence of abnormal electrical activity in the brain, which is often associated with seizures .
Pharmacokinetics
As a sulfonamide anticonvulsant, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Zonisamide’s action result in the suppression of synaptically-driven electrical activity . This suppression can help control the frequency and severity of seizures in individuals with epilepsy .
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c16-15(19)11-6-1-3-7-12(11)18-23(20,21)9-13-10-5-2-4-8-14(10)22-17-13/h1-8,18H,9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVEKSCPXFLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.